Enhanced Lipophilicity Drives Superior Pharmacokinetic Suitability for CNS-Penetrant and Membrane-Associated Targets
The target compound (LogP = 3.9) exhibits a measurable increase in lipophilicity compared to its des-bromo analog 2-(cyclohexyloxy)benzoic acid (LogP = 3.55), yielding a ΔLogP of +0.35 . This difference arises from the electron-withdrawing and hydrophobic contributions of the para-bromine substituent. In the context of the biphenyl benzoic acid β3-adrenergic receptor agonist series, where the target compound serves as a key intermediate, increased lipophilicity at the terminal phenyl ring was directly correlated with improved β3-AR potency and selectivity [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.9 |
| Comparator Or Baseline | 2-(Cyclohexyloxy)benzoic acid (CAS 55751-60-5): LogP = 3.55 |
| Quantified Difference | ΔLogP = +0.35 (approximately 2.2-fold higher partition coefficient) |
| Conditions | Computed LogP values; target compound from Molaid database; comparator from Chemsrc experimental data |
Why This Matters
Higher lipophilicity translates to improved membrane permeability and is a critical parameter for achieving CNS penetration or targeting intracellular receptors, directly affecting compound selection in lead optimization campaigns.
- [1] Imanishi M, Tomishima Y, Itou S, et al. Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I. J Med Chem. 2008 Mar 27;51(6):1925-44. doi: 10.1021/jm701324c. View Source
